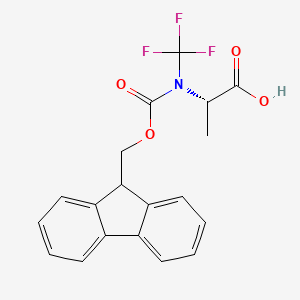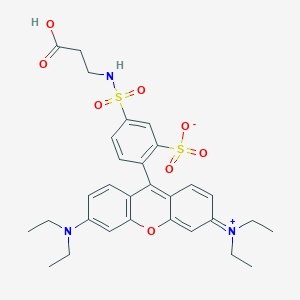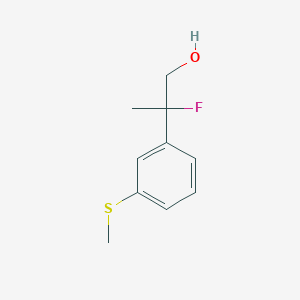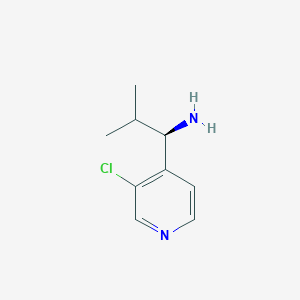
(S)-2-Aminohexan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Aminohexan-1-olhydrochloride is a chiral compound with significant importance in various scientific fields It is an organic molecule that contains an amino group and a hydroxyl group attached to a six-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminohexan-1-olhydrochloride typically involves the reduction of the corresponding keto compound, followed by the introduction of the amino group. One common method is the catalytic hydrogenation of 2-oxohexanoic acid, followed by the conversion of the resulting alcohol to the hydrochloride salt. The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Aminohexan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-oxohexanoic acid, while reduction of the amino group may produce hexylamine.
Wissenschaftliche Forschungsanwendungen
(S)-2-Aminohexan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which (S)-2-Aminohexan-1-olhydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence the activity of various proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Aminohexan-1-olhydrochloride: The enantiomer of (S)-2-Aminohexan-1-olhydrochloride, with similar chemical properties but different biological activity.
2-Aminohexanoic acid: A related compound with a carboxyl group instead of a hydroxyl group.
Hexylamine: A simpler amine with a similar carbon chain but lacking the hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C6H16ClNO |
|---|---|
Molekulargewicht |
153.65 g/mol |
IUPAC-Name |
(2S)-2-aminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-3-4-6(7)5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
SKICEFAZSRNYCY-RGMNGODLSA-N |
Isomerische SMILES |
CCCC[C@@H](CO)N.Cl |
Kanonische SMILES |
CCCCC(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)





![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)



![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)



